molecular formula C11H9N5O B2953425 N-(Cyanomethyl)-2-imidazol-1-ylpyridine-4-carboxamide CAS No. 2249080-33-7

N-(Cyanomethyl)-2-imidazol-1-ylpyridine-4-carboxamide

Cat. No. B2953425
CAS RN: 2249080-33-7
M. Wt: 227.227
InChI Key: MIAKXJCJMLVXEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several methods. One versatile and economical approach is the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates. Neat methods, such as stirring without solvent at room temperature, have been employed to yield N-substituted cyanoacetamide derivatives . Additionally, fusion reactions of aryl amines with ethyl cyanoacetate have been widely used for the preparation of cyanoacetanilides.


Chemical Reactions Analysis

This compound can participate in various reactions due to the active hydrogen on C-2. Condensation and substitution reactions are feasible. Researchers have explored its reactivity to form novel heterocyclic moieties. The carbonyl and cyano functions enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds .

Future Directions

: Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, 42(2016), 771–811

properties

IUPAC Name

N-(cyanomethyl)-2-imidazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-2-4-15-11(17)9-1-3-14-10(7-9)16-6-5-13-8-16/h1,3,5-8H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKXJCJMLVXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-imidazol-1-ylpyridine-4-carboxamide

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